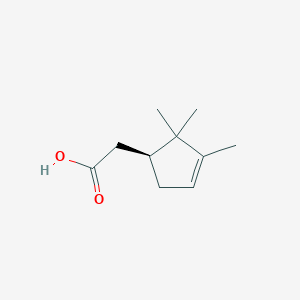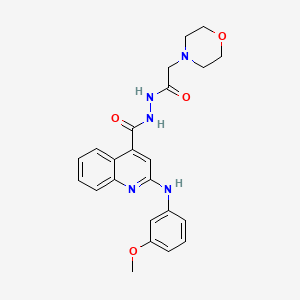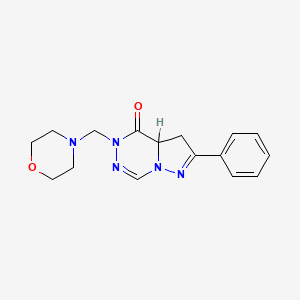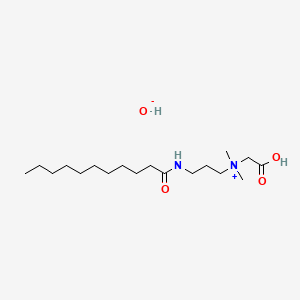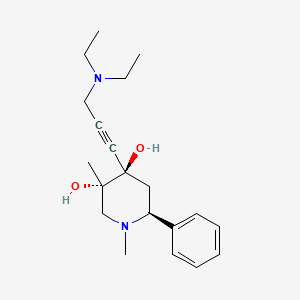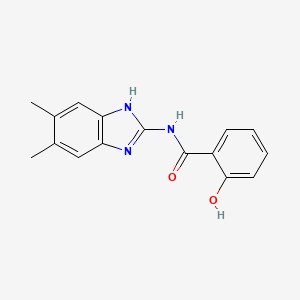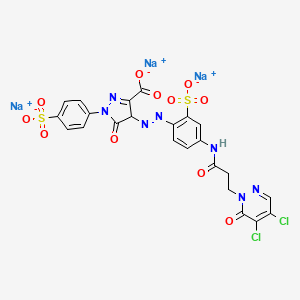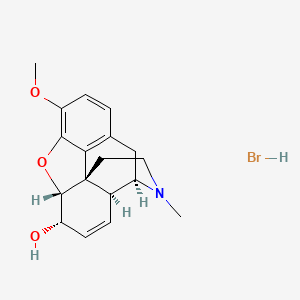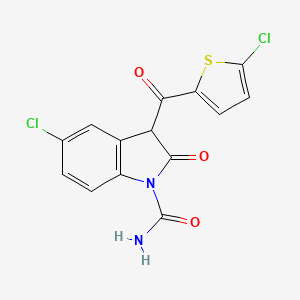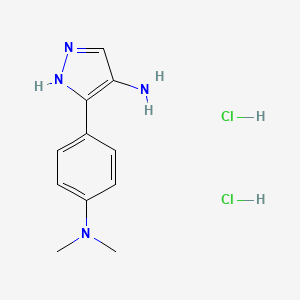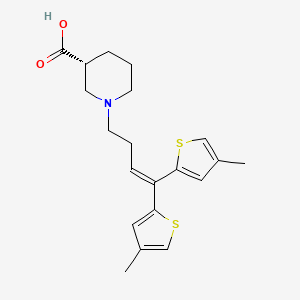
Tiagabine 4-methylthiophene isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiagabine 4-methylthiophene isomer is a chemical compound that is structurally related to tiagabine, an antiepileptic drug. Tiagabine is known for its ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine 4-methylthiophene isomer involves several key steps. One common method includes the use of asymmetric hydrogen atom transfer protocols to construct the essential chiral tertiary carbon center. This process involves the use of titanium catalysis and readily modifiable starting materials . Another method involves the use of commercially available nicotinate as the starting material, which ensures a short synthetic route .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that are amenable to large-scale production. These methods often include the use of efficient syntheses of regioisomers of tiagabine, which have been developed to provide high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tiagabine 4-methylthiophene isomer undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, titanium catalysts, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives and analogues of tiagabine, which are of interest for further biological research and potential therapeutic applications .
Applications De Recherche Scientifique
Tiagabine 4-methylthiophene isomer has several scientific research applications, including:
Chemistry: It is used in the synthesis of analogues and derivatives for studying structure-activity relationships.
Biology: It is used to investigate the mechanisms of GABA reuptake inhibition and its effects on neuronal activity.
Medicine: It is explored for its potential use as an antiepileptic drug and for the treatment of other neurological disorders.
Mécanisme D'action
The mechanism of action of tiagabine 4-methylthiophene isomer involves its ability to inhibit the reuptake of GABA into presynaptic neurons. By blocking GABA uptake, more GABA is available for receptor binding on the surfaces of post-synaptic cells, enhancing the inhibitory effects of GABA in the central nervous system . This action is mediated through binding to recognition sites associated with the GABA uptake carrier .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tiagabine 4-methylthiophene isomer include:
Tiagabine: The parent compound, known for its antiepileptic properties.
Desmethyltiagabine: A derivative with similar GABA reuptake inhibition properties.
Other GABA uptake inhibitors: Compounds that share the mechanism of inhibiting GABA reuptake, such as nipecotic acid derivatives.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially lead to improved efficacy and reduced side effects in therapeutic applications .
Propriétés
Numéro CAS |
109857-65-0 |
|---|---|
Formule moléculaire |
C20H25NO2S2 |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
(3R)-1-[4,4-bis(4-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO2S2/c1-14-9-18(24-12-14)17(19-10-15(2)13-25-19)6-4-8-21-7-3-5-16(11-21)20(22)23/h6,9-10,12-13,16H,3-5,7-8,11H2,1-2H3,(H,22,23)/t16-/m1/s1 |
Clé InChI |
OXZOKITXBCIECG-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CSC(=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=CC(=CS3)C |
SMILES canonique |
CC1=CSC(=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC(=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
